molecular formula C15H12ClNO3S B2847554 7-Phenylmethoxy-1H-indole-3-sulfonyl chloride CAS No. 2171822-71-0

7-Phenylmethoxy-1H-indole-3-sulfonyl chloride

Cat. No. B2847554
CAS RN: 2171822-71-0
M. Wt: 321.78
InChI Key: NJFOENFJKZJICN-UHFFFAOYSA-N
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Description

“7-Phenylmethoxy-1H-indole-3-sulfonyl chloride” is a chemical compound with the molecular formula C15H12ClNO3S and a molecular weight of 321.78 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C15H12ClNO3S/c16-21(18,19)14-9-17-15-12(14)7-4-8-13(15)20-10-11-5-2-1-3-6-11/h1-9,17H,10H2 .

Scientific Research Applications

Efficient Sulfonation Protocol

The sulfonation of 1-phenylsulfonyl-1H-pyrroles and 1-phenylsulfonyl-1H-indoles using chlorosulfonic acid in acetonitrile has been developed, providing a clean and operationally simple protocol for direct synthesis. This method results in 1-phenylsulfonyl-1H-pyrrole-3-sulfonyl chlorides and 1-phenylsulfonyl-1H-indole-3-sulfonyl chlorides, which can be easily converted to various sulfonamide derivatives by treatment with nitrogen nucleophiles. Efficient and selective removal of the phenylsulfonyl- or tosyl groups in the sulfonamide series can be achieved under mild conditions (Janosik et al., 2006).

Synthesis of Functional Aromatic Multisulfonyl Chlorides

Research has detailed the synthesis of functional aromatic bis(sulfonyl chlorides) and their masked precursors, contributing to the development of new synthetic strategies for the preparation of dendritic and other complex organic molecules. These compounds, including various bis(chlorosulfonyl) derivatives, have been synthesized through a sequence of reactions, demonstrating the versatility of sulfonyl chlorides in organic synthesis (Percec et al., 2001).

Advancements in Carbonic Anhydrase Inhibitors

A study on perfluoroalkyl/aryl-substituted derivatives of aromatic/heterocyclic sulfonamides has shown significant findings regarding carbonic anhydrase inhibitors. These compounds, synthesized through reactions involving perfluoroalkyl/arylsulfonyl chlorides, have shown strong inhibitory power towards various isozymes of carbonic anhydrase. This research has implications for developing novel types of antiglaucoma drugs with improved solubility and reduced side effects (Scozzafava et al., 2000).

Iodine-Catalyzed Sulfenylation of Indoles

An efficient and scalable protocol for the sulfenylation of indoles employing aryl-/alkyl sulfonyl chlorides has been developed. This methodology highlights the versatility of sulfonyl chlorides in the functionalization of indoles, providing a pathway to indole 3-sulfenylether molecules. The approach indicates the potential for broad application in synthesizing diverse indolic compounds (Kumaraswamy et al., 2015).

Safety and Hazards

The safety data sheet for a related compound, “1-Methyl-1H-indole-5-sulfonyl chloride”, indicates that it causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed or inhaled .

properties

IUPAC Name

7-phenylmethoxy-1H-indole-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3S/c16-21(18,19)14-9-17-15-12(14)7-4-8-13(15)20-10-11-5-2-1-3-6-11/h1-9,17H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFOENFJKZJICN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2NC=C3S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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